4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate
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Overview
Description
This compound contains an acetylamino group (NHCOCH3) attached to a phenyl ring, which is further connected to a benzenesulfonate group with two chlorine atoms and one methyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate phenylamine with an acetyl group to form the acetylamino phenyl component. The benzenesulfonate group could potentially be introduced through a substitution reaction involving a suitable dichloro methylbenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), the polar acetylamino group, and the polar and potentially reactive benzenesulfonate group. The dichloro methyl group would add steric bulk and could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acetylamino and benzenesulfonate groups. The acetylamino group might undergo reactions typical of amides, while the benzenesulfonate group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-acetamidophenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-9-7-13(16)14(17)8-15(9)23(20,21)22-12-5-3-11(4-6-12)18-10(2)19/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJULQDSNUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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